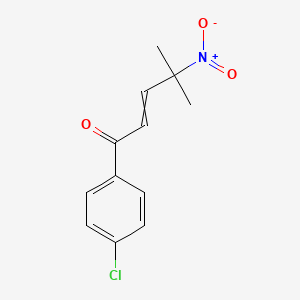
1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a pentenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to form the desired nitropentenone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Chlorophenyl)-4-methyl-4-aminopent-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-nitropropene: Shares the chlorophenyl and nitro groups but differs in the carbon chain length and structure.
4-Chloro-2-nitroacetophenone: Similar in having a chlorophenyl and nitro group but differs in the position of the nitro group and the presence of a ketone.
Uniqueness: 1-(4-Chlorophenyl)-4-methyl-4-nitropent-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
725-37-1 |
|---|---|
Fórmula molecular |
C12H12ClNO3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-methyl-4-nitropent-2-en-1-one |
InChI |
InChI=1S/C12H12ClNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-8H,1-2H3 |
Clave InChI |
UEWHXUMMTUZUFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















